2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid
Description
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid is a bicyclic compound featuring an oxygen atom (oxa) in the 8-position of the bicyclo[3.2.1]octane framework, an amino group at the 2-position, and an acetic acid side chain.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-amino-8-oxabicyclo[3.2.1]octan-2-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c10-9(5-8(11)12)4-3-6-1-2-7(9)13-6/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
OQUOJWRERYSMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid typically involves the enantioselective construction of the 8-oxabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed in large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following bicyclic acetic acid derivatives share structural similarities but differ in substituent positions and heteroatom inclusion:
*Estimated based on structural similarity to analogs.
Key Observations:
Heteroatom Position and Type: The target compound’s 8-oxa substitution contrasts with 8-aza () and 6-oxa (). Substituent positions (e.g., 2-amino vs. 3-acetic acid) influence steric effects and electronic distribution, which may affect interactions with biological targets or solubility .
Functional Groups: The acetic acid moiety in the target and analogs (e.g., ) enhances water solubility and enables salt formation or conjugation reactions. In contrast, the methanamine group in is basic and may form stable hydrochloride salts . The Fmoc-protected amino group in highlights applications in peptide synthesis, a niche less relevant to bicyclic acetic acids .
Biological Activity
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid is a bicyclic compound that presents significant potential in medicinal chemistry due to its unique structural features, including an amino group and a carboxylic acid moiety. This compound, also referred to as 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid, has garnered attention for its diverse biological activities, which are crucial for applications in drug development.
- Chemical Formula : C₇H₁₃N₃O₃
- Molecular Weight : Approximately 185.23 g/mol
- Structure : Contains a bicyclic framework with an oxabicyclic structure.
Biological Activities
Research indicates that compounds similar to 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.
- Neuroactive Properties : The amino group in the structure suggests potential neuroactivity, making it a candidate for further investigation in neurological disorders.
- Cytotoxicity : Initial cytotoxicity assays indicate variable effects on different cell lines, necessitating further exploration of its safety and efficacy profiles.
The biological activity of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid can be attributed to its functional groups, which facilitate interactions with biological targets:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to specific receptors, which is essential for understanding its pharmacological profile.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 8-Oxabicyclo[3.2.1]octane | Bicyclic | Lacks amino group; used in various synthetic routes |
| 1-Aminocyclopentanecarboxylic Acid | Cyclic amine | Exhibits different biological activities; simpler structure |
| 4-Aminobutyric Acid | Linear amine | Known for neuroactive properties; simpler than bicyclic structures |
The combination of bicyclic architecture and functional groups in 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid enhances its potential therapeutic applications compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of this compound's biological activity:
- Synthesis Methods : Various synthetic pathways have been developed to produce 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid, allowing for modifications that enhance its biological activity.
- Cytotoxicity Studies : In vitro assays conducted on cell lines such as L929 and A549 have shown varying degrees of cytotoxicity, with some derivatives exhibiting significant cell viability enhancement at specific concentrations.
- Antimicrobial Testing : Microbiological tests against a panel of bacteria demonstrated that certain derivatives of this compound could inhibit the growth of resistant strains like MRSA, indicating potential as a new antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
